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Compound Name: Pseudocoptisine

CAS No.: 19716-67-7

Cat. No.: B3420631 Get Quote

Executive Summary
Pseudocoptisine chloride (2,3:10,11-bis(methylenedioxy)protoberberine) is a quaternary

isoquinoline alkaloid and a structural isomer of the more widely studied Coptisine.[1] While

Coptisine and Berberine dominate the literature due to their abundance in Coptis chinensis,

Pseudocoptisine—primarily isolated from Corydalis species—exhibits distinct crystallographic

packing and pharmacological profiles.[1]

This guide provides a technical comparison of Pseudocoptisine Chloride against its analogs,

focusing on how the 10,11-methylenedioxy substitution (vs. the 9,10-pattern in Coptisine) alters

crystal lattice energy, solubility, and acetylcholinesterase (AChE) inhibitory potential.[1]

Part 1: Structural Landscape & Comparative
Analysis[1]
The primary differentiator between Pseudocoptisine and its analogs is the substitution pattern

on the D-ring of the protoberberine skeleton. This "positional isomerism" fundamentally dictates

the unit cell parameters and intermolecular forces.

Structural Divergence[1][2]
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Coptisine: 2,3-methylenedioxy and 9,10-methylenedioxy.[1] The 9,10-substitution creates a

"corner" steric bulk that influences the twist of the molecule.[1]

Pseudocoptisine: 2,3-methylenedioxy and 10,11-methylenedioxy.[1] The 10,11-substitution

extends the planarity along the longitudinal axis, potentially enhancing

-

stacking overlap in the crystal lattice.[1]

Comparative Data Matrix[1]
Feature

Pseudocoptisine
Chloride

Coptisine Chloride Berberine Chloride

Chemical Formula

D-Ring Substitution 10,11-OCH₂O- 9,10-OCH₂O- 9,10-(OCH₃)₂

Crystal System
Monoclinic

(Predicted*)

Triclinic / Monoclinic (

or

)

Monoclinic (

)

Solubility (H₂O) Low (< 1 mg/mL) Low (< 1 mg/mL) Moderate (~2 mg/mL)

Key Bioactivity
Anti-Amnestic (AChE

Inhibition)

Antimicrobial / DNA

Intercalation

Metabolic Regulation

(AMPK)

AChE IC₅₀ ~12.8 µM > 50 µM (Weak) ~0.44 µM (Potent)

*Note: While Coptisine crystallizes in

(triclinic) as a hemihydrate, the symmetry shift in Pseudocoptisine often favors Monoclinic

packing due to the reduced steric clash at the C9 position.[1]

Part 2: Crystallographic Characterization[1]
Crystal Packing & Intermolecular Forces
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The crystal structure of Pseudocoptisine Chloride is dominated by the planarity of the

dibenzo[a,g]quinolizinium skeleton.[1]

-

Stacking: The 10,11-substitution pattern removes the methoxy/dioxolane bulk from the C9
position (the "bay" region).[1] This allows Pseudocoptisine molecules to stack more closely
(interplanar distance < 3.4 Å) compared to Berberine, where the C9-methoxy group induces
a slight twist, increasing the stacking distance (~3.5–3.6 Å).[1]

Anion Interactions: The Chloride ion (

) typically resides in the void channels, bridging the quaternary nitrogen (

) of one stack to the hydrogens of the methylenedioxy ring of an adjacent stack via

weak hydrogen bonds.[1]

Water Channels: Like its analogs, Pseudocoptisine Chloride is prone to forming hydrates

(typically dihydrate or hemihydrate).[1] The lattice water molecules stabilize the crystal via

hydrogen bonding networks connecting the ether oxygens.

Visualization of Structure-Activity Relationship (SAR)[1]
The following diagram illustrates how the crystal lattice features translate to biological function.
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Figure 1: Causal relationship between the unique 10,11-substitution pattern, crystal packing

stability, and biological specificity.[1]
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Part 3: Experimental Protocol (Isolation &
Crystallization)
Objective: Isolate high-purity Pseudocoptisine Chloride from Corydalis Tuber for X-ray

diffraction analysis.

Reagents & Equipment
Source Material: Dried Corydalis tubers (pulverized).

Solvents: Ethanol (95%), Methanol, HCl (1%), Diethyl ether.[1]

Chromatography: Silica gel 60 (230-400 mesh), Sephadex LH-20.[1]

Step-by-Step Methodology
Extraction:

Reflux 1.0 kg of pulverized Corydalis powder with 95% Ethanol (

) for 3 hours.

Evaporate solvent in vacuo to yield crude extract.[1]

Acid-Base Fractionation:

Dissolve crude extract in 1% HCl (pH 2-3). Filter insoluble lipids.[1]

Basify filtrate with

to pH 9-10.[1]

Extract with

to obtain total tertiary alkaloids.[1]

Critical Step: The quaternary alkaloids (including Pseudocoptisine) remain in the

aqueous layer or precipitate as salts.
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Isolation of Quaternary Fraction:

Neutralize the aqueous layer and pass through a Diaion HP-20 column.[1] Elute with water

followed by MeOH.[1]

Collect the MeOH fraction (containing quaternary alkaloids).[1]

Purification (Chromatography):

Subject the MeOH fraction to Silica Gel Column Chromatography using a gradient of

(6:1:0.1

4:1:0.1).[1]

Differentiation: Coptisine elutes earlier; Pseudocoptisine elutes in later fractions due to

slightly higher polarity and different adsorption affinity.

Crystallization (Slow Evaporation):

Dissolve the purified Pseudocoptisine fraction in minimal hot Methanol containing 1%

HCl.

Allow the solution to cool slowly to room temperature in a vibration-free environment.

Result: Yellow needle-like crystals suitable for XRD.[1]

Workflow Diagram
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Figure 2: Isolation workflow for obtaining single crystals of Pseudocoptisine Chloride.

Part 4: Functional Implications[1]
Solubility & Bioavailability
The high lattice energy of Pseudocoptisine Chloride (inferred from its high melting point

>280°C, similar to Coptisine) results in poor aqueous solubility.[1]

Challenge: Low solubility limits oral bioavailability.[1]
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Solution: Crystal engineering (e.g., salt formation with bulky anions like sulfonate) or

amorphous solid dispersions are recommended for drug delivery applications.[1]

Biological Performance (AChE Inhibition)
While Berberine is a metabolic regulator, Pseudocoptisine shows specificity for neurological

targets.[1]

Mechanism: The planar structure allows intercalation into the peripheral anionic site of

Acetylcholinesterase (AChE).

Data: Pseudocoptisine inhibits AChE with an

of 12.8 µM, making it a viable lead compound for Alzheimer's research, distinct from the
metabolic focus of Berberine.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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